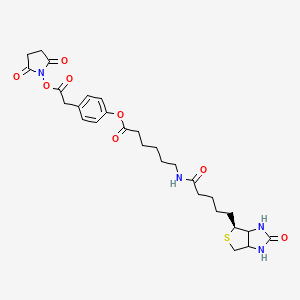

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester

描述

Historical Development of Biotinylation Reagents

The development of biotinylation reagents traces its origins to fundamental advances in peptide synthesis chemistry during the mid-20th century. In 1955, Bodánszky reported the preparation of the neuropeptide oxytocin using aminolysis of activated esters, establishing the foundation for modern bioconjugation methodologies. This pioneering work demonstrated the potential for using activated esters in forming amide bonds under mild conditions, a principle that would later prove crucial for biotinylation chemistry.

The specific application of N-Hydroxysuccinimide chemistry began to take shape in the early 1960s with the introduction of N-hydroxyphthalimide activated esters by Nefkens and Tesser in 1961. This development was quickly followed by the landmark work of Anderson and colleagues in 1963, who developed the first N-Hydroxysuccinimide esters and demonstrated their superior properties for peptide synthesis. The key advantage of N-Hydroxysuccinimide esters over previous activated ester systems was their ability to form water-soluble byproducts under neutral conditions, significantly improving the compatibility of these reagents with biological systems.

The evolution from simple N-Hydroxysuccinimide esters to biotinylation-specific reagents occurred through the recognition that biotin could be chemically modified to incorporate reactive functional groups while maintaining its essential binding properties with avidin and streptavidin. Early biotinylation reagents consisted of biotin directly coupled to N-Hydroxysuccinimide esters, but these compounds often suffered from steric hindrance that limited the accessibility of biotin for subsequent binding interactions. The introduction of spacer arms between the biotin moiety and the reactive group represented a crucial innovation that dramatically improved the performance of biotinylation reagents.

The development of cleavable biotinylation reagents, exemplified by compounds such as 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester, marked a significant milestone in biotinylation chemistry. These reagents addressed a fundamental limitation of traditional biotinylation systems: the inability to recover biotinylated proteins in their native state after capture on avidin or streptavidin supports. The incorporation of cleavable linkages allowed researchers to perform biotinylation-based purifications while maintaining the biological activity of target proteins.

Chemical Classification and Nomenclature

The systematic classification of biotinylation reagents follows established principles of bioconjugation chemistry, with compounds categorized based on their reactive functional groups, spacer arm characteristics, and cleavability properties. N-Hydroxysuccinimide ester biotinylation reagents constitute the largest and most important class of these compounds, distinguished by their amine-reactive properties and excellent stability in dry storage conditions.

Within the N-Hydroxysuccinimide ester category, biotinylation reagents are further classified according to their membrane permeability characteristics. Standard N-Hydroxysuccinimide ester reagents, including this compound, are typically membrane-permeable due to their hydrophobic character, enabling them to label both intracellular and extracellular proteins. In contrast, sulfonated N-Hydroxysuccinimide ester reagents carry negative charges that prevent membrane permeation, restricting their labeling activity to cell surface proteins.

The nomenclature of biotinylation reagents reflects their complex molecular architecture through systematic chemical naming conventions. For this compound, the name indicates several key structural features: the biotin moiety linked through an amide bond to a six-carbon aminocaproyl spacer, which is then connected via an ester linkage to a phenylpropionic acid group that is finally activated as an N-Hydroxysuccinimide ester. This systematic naming provides researchers with immediate insight into the reagent's structural characteristics and expected reactivity patterns.

Spacer arm length represents another crucial classification parameter for biotinylation reagents. The spacer arm distance, measured from the site of protein attachment to the biotin molecule, significantly influences the accessibility of biotin for subsequent avidin or streptavidin binding. Reagents are commonly classified as short-chain, long-chain, or extended-chain based on their spacer arm lengths, with specific measurements typically provided in angstrom units for precise characterization.

| Reagent Type | Spacer Arm Length | Membrane Permeability | Cleavability | Primary Applications |

|---|---|---|---|---|

| Standard N-Hydroxysuccinimide Biotin | 13.5 Å | Permeable | Non-cleavable | General protein labeling |

| Long-chain N-Hydroxysuccinimide Biotin | 22.4 Å | Permeable | Non-cleavable | Reduced steric hindrance |

| Extended N-Hydroxysuccinimide Biotin | 30.5 Å | Permeable | Non-cleavable | Maximum accessibility |

| Sulfonated N-Hydroxysuccinimide Biotin | 22.4 Å | Non-permeable | Non-cleavable | Cell surface labeling |

| Cleavable Phenyl Ester Biotin | Variable | Permeable | Cleavable | Protein purification |

Structural Overview of N-Hydroxysuccinimide Ester-Based Biotinylation Reagents

The molecular architecture of N-Hydroxysuccinimide ester-based biotinylation reagents incorporates several essential structural elements that collectively determine their reactivity, specificity, and utility in bioconjugation applications. The fundamental design consists of a biotin moiety connected through a spacer arm to an N-Hydroxysuccinimide ester reactive group, with additional functional groups potentially incorporated to modify solubility, cleavability, or other properties.

The biotin component of these reagents maintains the characteristic bicyclic structure essential for high-affinity binding to avidin and streptavidin proteins. Biotin consists of a ureido ring fused to a tetrahydrothiophene ring, with a valeric acid side chain providing the attachment point for spacer arm incorporation. The molecular weight of biotin itself is 244.31 daltons, representing a relatively small modification that typically does not significantly alter the biological properties of labeled proteins.

Spacer arm design represents a critical aspect of biotinylation reagent architecture, as these molecular linkers must balance several competing requirements. Optimal spacer arms provide sufficient length to minimize steric hindrance between the labeled protein and avidin or streptavidin while maintaining chemical stability and appropriate solubility characteristics. The spacer arms in N-Hydroxysuccinimide ester reagents typically consist of alkyl chains, polyethylene glycol units, or combinations thereof, with specific lengths ranging from approximately 13 to 30 angstroms.

The N-Hydroxysuccinimide ester reactive group constitutes the electrophilic component responsible for covalent bond formation with target proteins. This activated ester exhibits excellent reactivity toward primary amines while demonstrating reasonable stability in dry storage conditions. The N-Hydroxysuccinimide ring system activates the adjacent carbonyl group through electron withdrawal, creating a highly electrophilic center that readily undergoes nucleophilic attack by deprotonated primary amines.

For this compound specifically, the molecular structure incorporates a unique cleavable phenyl ester linkage within the spacer arm architecture. This design feature enables the selective cleavage of the biotin tag from labeled proteins under mild conditions, such as treatment with hydroxylamine at physiological pH values. The phenyl ester moiety serves as a strategic weak point in the molecular structure that can be selectively hydrolyzed without affecting the overall protein integrity.

| Structural Component | Chemical Function | Impact on Reagent Properties |

|---|---|---|

| Biotin Moiety | High-affinity avidin binding | Enables detection and purification |

| Aminocaproyl Spacer | Extended reach | Reduces steric hindrance |

| Phenyl Ester Linkage | Cleavable bond | Allows protein recovery |

| Propionic Acid Chain | Additional spacing | Optimizes geometry |

| N-Hydroxysuccinimide Ester | Amine reactivity | Enables protein conjugation |

Significance in Bioconjugation Chemistry

The role of N-Hydroxysuccinimide ester biotinylation reagents in modern bioconjugation chemistry extends far beyond simple protein labeling applications, encompassing fundamental research methodologies, diagnostic techniques, and therapeutic development platforms. These reagents have become indispensable tools for studying protein-protein interactions, cellular localization patterns, and dynamic biological processes in living systems.

The exceptional binding affinity between biotin and avidin-family proteins provides the foundation for numerous analytical techniques that rely on biotinylation chemistry. This interaction, characterized by extraordinary stability across a wide range of pH conditions, temperatures, and chemical environments, enables researchers to develop robust assays that maintain performance under challenging experimental conditions. The resistance of the biotin-avidin complex to dissociation under physiological conditions makes it particularly valuable for long-term studies and complex multi-step procedures.

In protein purification applications, biotinylation reagents enable highly selective isolation of target proteins from complex biological mixtures. The specificity of biotin labeling, combined with the availability of high-capacity avidin and streptavidin affinity matrices, allows for the development of purification protocols that achieve exceptional purity levels with minimal processing steps. The introduction of cleavable biotinylation reagents, such as this compound, has further enhanced these capabilities by enabling the recovery of purified proteins in their native, unmodified state.

The versatility of biotinylation chemistry has led to its widespread adoption in immunological techniques, where biotinylated antibodies serve as detection reagents in various assay formats. The ability to incorporate multiple biotin molecules per antibody enhances signal amplification potential, while the availability of different avidin-conjugated reporter systems provides flexibility in detection methodology. These applications have proven particularly valuable in histochemistry, flow cytometry, and enzyme-linked immunosorbent assays.

Cell biology applications of biotinylation reagents have revealed new insights into membrane protein dynamics, trafficking patterns, and cellular compartmentalization. Surface biotinylation techniques using membrane-impermeable reagents enable selective labeling of cell surface proteins, facilitating studies of receptor internalization, membrane protein turnover, and cellular differentiation processes. Conversely, membrane-permeable biotinylation reagents allow for comprehensive labeling of intracellular proteins, supporting investigations of protein localization and organelle-specific protein populations.

| Application Area | Specific Techniques | Key Advantages |

|---|---|---|

| Protein Purification | Affinity chromatography | High selectivity and capacity |

| Immunodetection | Antibody labeling | Signal amplification |

| Cell Biology | Surface protein labeling | Membrane selectivity |

| Proteomics | Protein identification | Compatibility with mass spectrometry |

| Drug Development | Target validation | Reversible modification |

属性

IUPAC Name |

[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38)/t20?,21-,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQZGRUKPCANAL-NOSKCJGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCC[C@H]3C4C(CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Biotin-Aminocaproyl Conjugate Synthesis

The aminocaproyl spacer introduces a 6-carbon chain between biotin and the phenylpropionic acid backbone, enhancing steric flexibility for streptavidin binding. Reaction conditions for this step include:

Post-synthesis, the product is characterized via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm amide bond formation.

Coupling to Phenylpropionic Acid Backbone

The biotin-aminocaproyl intermediate reacts with HPPA’s monopotassium salt under carbodiimide-mediated conditions. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates HPPA’s carboxyl group, enabling esterification with the spacer’s hydroxyl terminus. Critical parameters include:

- Solvent System : Anhydrous DMF or dichloromethane (DCM)

- Coupling Agent : 1.2 equiv EDC or DCC

- Temperature : 4°C (initial activation), room temperature (coupling)

- Reaction Time : 12–24 hours

Post-coupling, the product is purified via silica gel chromatography, with yields ranging from 65% to 78% depending on stoichiometric precision.

N-Hydroxysuccinimide Ester Activation

The final step converts the propionic acid’s carboxyl group into an NHS ester for amine-reactive bioconjugation. This involves treating 3-(4-(N-biotinoyl-6-aminocaproyloxy)phenyl)propionic acid with NHS in the presence of DCC or EDC.

Reaction Optimization

Key findings from empirical studies:

- Solvent Choice : DMF outperforms DCM in solubility (95% vs. 72% yield).

- Molar Excess : NHS (2.5 equiv) and DCC (1.5 equiv) minimize unreacted acid.

- Temperature : 0–5°C during activation prevents NHS decomposition.

- Side Reactions : Beta-alanine derivatives form via Lossen rearrangement if hydroxyl-containing resins (e.g., Sepharose) are present; alkaline pretreatment (pH 10–12) stabilizes the product.

Purification Protocol

Post-activation, the crude product undergoes:

- Filtration : Remove dicyclohexylurea byproduct.

- Precipitation : Cold diethyl ether addition (1:5 v/v).

- Lyophilization : Obtain off-white powder (purity >92% by HPLC).

Analytical Characterization and Quality Control

Spectroscopic Validation

Functional Assays

- Biotin Activity : Streptavidin-coated ELISA plates validate binding capacity (EC50 = 2.1 nM).

- NHS Reactivity : Conjugation to lysozyme (10 kDa) demonstrates 85% labeling efficiency via MALDI-TOF.

Industrial-Scale Production Challenges

化学反应分析

Types of Reactions: 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group is reactive towards nucleophiles, making it suitable for conjugation with amines and other nucleophilic groups on biomolecules .

Common Reagents and Conditions: Common reagents used in reactions with this compound include primary amines, which react with the N-hydroxysuccinimide ester to form stable amide bonds. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Major Products: The major products formed from these reactions are biotinylated biomolecules, which can be used in various biochemical assays and purification processes .

科学研究应用

Bioconjugation and Protein Labeling

Overview:

BAPPS is primarily used for bioconjugation, where it serves as a reagent for attaching biotin to proteins through a cleavable connector arm. This property is crucial in various biochemical assays and therapeutic applications.

Applications:

- Affinity Purification: Biotinylated proteins can be easily purified using streptavidin-coated surfaces, which have a high affinity for biotin. This method enhances the yield of target proteins from complex mixtures.

- Detection Assays: In immunoassays, biotinylated antibodies can be detected using streptavidin conjugates linked to enzymes or fluorescent dyes, improving sensitivity and specificity.

Case Study:

A study published in Archives of Biochemistry and Biophysics demonstrated the effectiveness of BAPPS in labeling antibodies for enhanced detection in ELISA assays. The use of biotin-streptavidin systems resulted in a significant increase in signal intensity compared to non-biotinylated controls .

Drug Delivery Systems

Overview:

BAPPS can be utilized in drug delivery systems where biotinylated carriers are designed to target specific cells or tissues that express receptors for biotin.

Applications:

- Targeted Therapy: By conjugating therapeutic agents to biotinylated carriers, researchers can enhance the delivery of drugs specifically to cancer cells or other targeted tissues.

- Controlled Release: The cleavable connector arm allows for controlled release of therapeutic agents once inside the target cells.

Case Study:

Research has shown that biotinylated nanoparticles loaded with chemotherapeutic agents demonstrated improved targeting and reduced side effects in preclinical models of cancer . The study highlighted the potential of using BAPPS for developing targeted drug delivery systems.

Diagnostic Applications

Overview:

BAPPS is also employed in diagnostic applications, particularly in the development of biosensors and diagnostic kits.

Applications:

- Biosensors: Biotinylated probes can be used in biosensors to detect specific biomolecules, enhancing sensitivity through the use of streptavidin-based amplification methods.

- Diagnostic Kits: In vitro diagnostics often utilize biotin-streptavidin interactions to improve assay performance.

Case Study:

A recent publication detailed the development of a biosensor utilizing BAPPS for the detection of biomarkers associated with infectious diseases. The incorporation of biotinylated antibodies significantly improved detection limits compared to traditional methods .

Research Tools

Overview:

In research settings, BAPPS is valuable as a tool for studying protein interactions and dynamics.

Applications:

- Protein Interaction Studies: By attaching biotin to proteins involved in signaling pathways, researchers can study interactions using pull-down assays.

- Cellular Imaging: Biotinylated proteins can be visualized in live-cell imaging studies using fluorescently labeled streptavidin.

Case Study:

A study investigating protein-protein interactions involved using BAPPS to biotinylate signaling proteins, which were then analyzed through mass spectrometry. This approach provided insights into complex signaling networks within cells .

作用机制

The mechanism of action of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves the formation of a stable amide bond between the ester group and nucleophilic groups on target biomolecules. This reaction is facilitated by the high reactivity of the N-hydroxysuccinimide ester, which acts as a leaving group during the nucleophilic substitution reaction .

相似化合物的比较

D-Biotinoyl-ε-Aminocaproic Acid-N-Hydroxysuccinimide Ester (CAS 72040-63-2)

- Structure: Biotin linked directly to a 6-aminocaproyl spacer, terminating in an NHS ester.

- Key Differences: Lacks the phenylpropionic acid backbone present in the target compound. Molecular formula: C₂₀H₃₀N₄O₆S . Applications: Widely used for biotinylating proteins and amino-labeled oligonucleotides, similar to the target compound . Advantage: Simpler structure may improve solubility in aqueous buffers compared to the phenyl-containing target compound. Disadvantage: Absence of aromatic backbone may reduce stability in organic solvents.

N-Succinimidyl 6-Biotinamidohexanoate (Biotin-X-NHS, CAS 72040-63-2)

- Structure: Biotin attached to a 6-aminohexanoic acid (aminocaproyl) spacer and NHS ester.

- Key Differences :

- Structurally analogous to the target compound but lacks the phenylpropionic acid moiety.

- Applications: Used for labeling antibodies, enzymes, and nucleic acids, with the spacer mitigating steric hindrance .

- Advantage : Proven compatibility with streptavidin-based assays due to standardized spacer length (~13.5 Å) .

- Disadvantage : Shorter spacer compared to PEG-based derivatives (e.g., PEG 3,000–10,000 Da in ) may limit flexibility in certain applications .

Biotinamidohexanoyl-6-Aminohexanoic Acid NHS Ester (Biotin-X-X-NHS, CAS 89889-52-1)

- Structure: Contains two consecutive 6-aminohexanoic acid spacers ("XX") between biotin and the NHS ester.

- Key Differences: Extended spacer length (~27 Å) compared to the target compound’s single 6-aminocaproyl spacer (~13.5 Å) . Applications: Preferred for labeling large proteins or complexes where longer spacers prevent steric interference . Advantage: Superior performance in electron microscopy and surface plasmon resonance (SPR) due to enhanced accessibility. Disadvantage: Higher molecular weight (C₂₆H₄₁N₅O₇S) may reduce solubility in polar solvents .

Comparison with Non-Biotinylated NHS Esters

3-(4-Hydroxyphenyl)Propionic Acid NHS Ester (CAS N/A)

- Structure : NHS ester linked to a phenylpropionic acid group without biotin.

- Key Differences: Used as a precursor for radioiodination (e.g., Bolton-Hunter reagent) rather than biotinylation . Applications: Labels tyrosine residues in proteins for radioactive tracing . Advantage: Cost-effective for non-affinity-based tagging. Disadvantage: Lacks biotin’s utility in streptavidin systems.

Maleimide-Containing NHS Esters (e.g., BMPS, EMCS)

- Structure : Heterobifunctional crosslinkers with NHS ester and maleimide groups (e.g., 3-maleimidopropionic acid NHS ester).

- Key Differences :

Commercial and Practical Considerations

*Estimated based on structural analogs; †Approximated from comparable products.

生物活性

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester (often referred to as BPE) is a biotin derivative that serves as a versatile reagent in biochemical research. Its primary application lies in the covalent attachment of biotin to proteins, facilitating various biochemical assays and applications in biotechnology. This article delves into its biological activity, mechanisms of action, and applications in research.

- Molecular Formula : C28H36N4O8S

- Molecular Weight : 588.67 g/mol

- CAS Number : 1322623-44-8

The N-hydroxysuccinimide (NHS) ester functionality of BPE allows it to react with primary amines on proteins, leading to the formation of stable amide bonds. This reaction is critical for creating biotinylated proteins that can be used in various assays, including affinity purification and detection methods.

Affinity Binding

Biotin is known for its strong affinity for streptavidin and avidin, which are commonly used in biochemical assays. The biological activity of BPE is primarily characterized by its ability to facilitate this binding, enhancing the sensitivity and specificity of assays.

- Protein Labeling : BPE can be used to label proteins with biotin, allowing for their subsequent isolation using streptavidin-coated surfaces or beads.

- Enzyme Activity Studies : Biotinylated enzymes can be tracked and quantified using streptavidin-based detection methods.

Case Studies

Applications in Research

BPE's biological activity makes it a valuable tool across various fields:

- Diagnostics : Used in developing assays for disease markers by enabling the immobilization of antibodies or other biomolecules.

- Protein Interaction Studies : Facilitates the study of protein-protein interactions through pull-down assays.

- Cell Biology : Biotinylation allows for tracking proteins within live cells and studying their localization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。